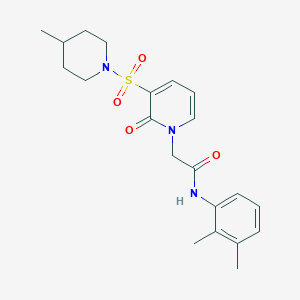![molecular formula C15H9N3O5 B2539004 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] CAS No. 303985-86-6](/img/structure/B2539004.png)
1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is a chemical compound with the molecular formula C15H9N3O5 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] consists of 15 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The molecular weight is 311.25 g/mol .Scientific Research Applications
Nonlinear Optical Applications : The compound exhibits significant nonlinear optical properties. It's used in organic nonlinear optical nitrophenylhydrazone crystals, showing large macroscopic nonlinearity, beneficial for optical device applications (Kwon et al., 2008).
Electronic and Photophysical Properties : The compound has shown unique electronic and photophysical properties, like dual fluorescence in solid state, which is significant for biosensor applications (Ganin et al., 2013).
Chemosensor Development : It's used in developing chemosensors for detecting metal ions like Co2+. These sensors exhibit high selectivity and sensitivity, important in biological and environmental monitoring (Subhasri & Anbuselvan, 2014).
Corrosion Inhibition : The compound is effective as a corrosion inhibitor. Its adsorption on metal surfaces and interaction with corrosive agents are areas of research, important in materials science (Chafai et al., 2019).
Anticancer Activity : Some derivatives have been investigated for their anticancer activity. The design of such compounds and their interaction with cancer cells is a significant area of biomedical research (Pettinari et al., 2018).
Antimicrobial Activity : Complexes with this compound have shown promising antimicrobial activity against various pathogens. This is crucial for developing new antimicrobial agents (Pahonțu et al., 2017).
Future Directions
properties
IUPAC Name |
1-hydroxy-4-[(3-nitrophenyl)diazenyl]isochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-14-12-7-2-1-6-11(12)13(15(20)23-14)17-16-9-4-3-5-10(8-9)18(21)22/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMSBMDNWKDHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)
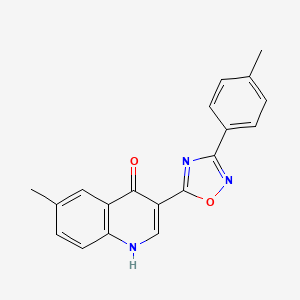
amino}benzoic acid](/img/structure/B2538923.png)
![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
![3-Tert-butyl-1-methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B2538930.png)
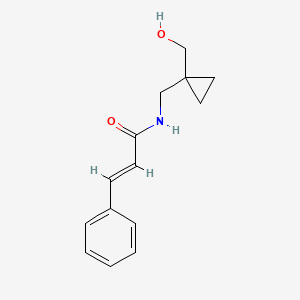
![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)
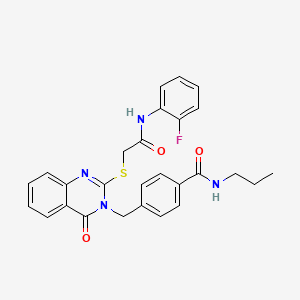
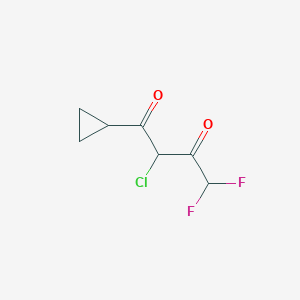

![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)
![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)
